Cliotide T1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIPCGESCVFIPCITGAIGCSCKSKVCYRN |
Origin of Product |
United States |
Structural Elucidation and Characterization of Cliotide T1
Primary Sequence Determination of Cliotide T1
The determination of the primary amino acid sequence of this compound involved a combination of mass spectrometry-based techniques and enzymatic digestion. nih.govntu.edu.sg
Mass Spectrometry-Based Sequencing Methodologies
Initial attempts to directly sequence the native this compound using tandem mass spectrometry (MS/MS) were not successful due to its high stability, which prevented sufficient fragmentation. ntu.edu.sg To overcome this, the purified peptide was first chemically modified. This involved the reduction of its disulfide bridges and subsequent S-carbamidomethylation of the resulting free cysteine residues. nih.govntu.edu.sg This linearization process made the peptide amenable to fragmentation and sequencing.
The S-alkylated form of this compound exhibited a mass-to-charge ratio (m/z) of 3432 Da, a significant increase from the native peptide's m/z of 3084 Da, confirming the successful modification of the cysteine residues. nih.govresearchgate.net Subsequent analysis of the linearized peptide by tandem mass spectrometry, interpreting the b- and y-ion series generated during fragmentation, allowed for the elucidation of its amino acid sequence. nih.govresearchgate.net
Enzymatic Digestion and Fragment Analysis for Sequence Confirmation
To confirm the primary sequence and to establish its cyclic nature, the S-alkylated this compound was subjected to digestion with various proteases, including trypsin, chymotrypsin (B1334515), and endoproteinase Glu-C. nih.govntu.edu.sg
Digestion with endoproteinase Glu-C, which cleaves at a conserved glutamic acid residue, yielded a single linearized fragment with a mass increase of 18 Da, consistent with the hydrolysis of a cyclic peptide backbone. nih.govntu.edu.sgresearchgate.net Further digestion with trypsin produced two fragments with m/z values of 812 and 2657 Da, while chymotrypsin digestion resulted in fragments of 1395 and 2074 Da. ntu.edu.sgresearchgate.net The analysis of these overlapping fragments from different enzymatic digestions provided a complete and confirmed sequence of this compound. nih.govresearchgate.net The deduced amino acid sequence of this compound is GIPCGESCVFIPCITGAIGCSCKSKVCYRN. nih.gov
Confirmation of Macrocyclic Backbone Topology
The circular nature of the peptide backbone is a defining characteristic of cyclotides. nih.govcnjournals.com The macrocyclic topology of this compound was confirmed through a series of chemical and enzymatic approaches.
Chemical and Enzymatic Approaches to Cyclicity Assessment
The primary evidence for the cyclic backbone of this compound came from enzymatic digestion experiments. As mentioned previously, digestion of the reduced and alkylated peptide with endoproteinase Glu-C resulted in a single linear product, a strong indicator of a circular structure. nih.govntu.edu.sgresearchgate.net Furthermore, the collective data from tryptic and chymotryptic digestions, which produced a series of overlapping peptide fragments that accounted for the entire sequence, unequivocally confirmed the head-to-tail cyclization of the peptide backbone. nih.govresearchgate.netresearchgate.net
Disulfide Connectivity and Cystine Knot Characterization
A key structural feature of this compound, and cyclotides in general, is the cystine knot motif, which is formed by three interlocking disulfide bridges. nih.govdoi.orgwikipedia.org This motif is crucial for the peptide's remarkable stability. wikipedia.orgacs.org The disulfide connectivity in this compound follows the typical cyclotide pattern of CysI-CysIV, CysII-CysV, and CysIII-CysVI. doi.org
While the direct disulfide mapping of this compound is not explicitly detailed in the provided search results, the disulfide connectivity of a closely related and abundant cliotide, Cliotide T2, was determined using a differential S-tagging strategy. nih.gov This analysis confirmed the presence of the characteristic cystine knot motif, and given the high sequence homology and conserved cysteine spacing among the cliotides, it is inferred that this compound possesses the same knotted disulfide arrangement. nih.gov This knotted topology, where one disulfide bond passes through a macrocycle formed by the other two disulfide bonds and the intervening backbone segments, confers exceptional resistance to thermal, chemical, and enzymatic degradation. doi.orgacs.org
Structural Features of the Bracelet Subfamily in this compound
Cyclotides are broadly categorized into two main subfamilies: Möbius and Bracelet. doi.orgnih.govuq.edu.au This classification is based on the presence or absence of a cis-proline residue in loop 5, which induces a twist in the peptide backbone of Möbius cyclotides. uq.edu.auresearchgate.net
This compound is classified as a member of the Bracelet subfamily. nih.govwindows.netxiahepublishing.com This classification is due to the absence of the characteristic proline-induced twist in its backbone structure. nih.govresearchgate.net Bracelet cyclotides like this compound typically have a more planar and compact structure compared to their Möbius counterparts. researchgate.net The structural features of the Bracelet subfamily are associated with potent biological activities, and this compound has been shown to exhibit strong antimicrobial activity against Gram-negative bacteria. nih.gov
Comparative Structural Analysis with Prototypic Cyclotides
This compound, a cyclotide discovered in the tropical plant Clitoria ternatea, shares the defining structural features of the cyclotide family: a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. nih.govcapes.gov.brnih.gov This unique cyclic cystine knot (CCK) motif imparts exceptional stability to these peptides. nih.govmdpi.com Cyclotides are broadly categorized into subfamilies, primarily the Möbius and bracelet subfamilies, based on the presence or absence of a cis-proline residue in loop 5, which introduces a twist in the peptide backbone of Möbius cyclotides. oup.comuq.edu.au
This compound is classified as a member of the bracelet subfamily of cyclotides. researchgate.netnih.gov This classification is based on its amino acid sequence and the absence of the backbone-twisting cis-proline residue characteristic of the Möbius subfamily. oup.comresearchgate.net Sequence analysis has revealed that this compound shares an 84% identity with circulin (B12663914) A, another prototypic cyclotide. nih.govntu.edu.sg
The structural comparison of this compound with well-characterized prototypic cyclotides, such as kalata B1 (Möbius) and cycloviolacin O2 (bracelet), highlights key similarities and differences that define their subfamily classification and potential functional nuances. oup.comresearchgate.net Like all cyclotides, these molecules are composed of approximately 30 amino acids and feature six conserved cysteine residues that form the cystine knot. mdpi.comuq.edu.au The backbone segments between these cysteines are referred to as loops 1-6. mdpi.comresearchgate.net
The primary distinction between this compound and kalata B1 lies in the conformation of the backbone. Kalata B1, the prototypic Möbius cyclotide, contains a cis-proline residue in loop 5 that induces a twist in the backbone, resembling a Möbius strip. oup.comuq.edu.au In contrast, this compound, as a bracelet cyclotide, lacks this feature and maintains a more planar, circular structure, similar to cycloviolacin O2. researchgate.netresearchgate.net Another distinguishing feature often found in bracelet cyclotides is a short 310 helix in loop 3, a characteristic that is typically absent in the Möbius fold. oup.com
Detailed structural studies, often employing techniques like tandem mass spectrometry after enzymatic digestion, are crucial for elucidating the precise amino acid sequence and confirming the circular nature of these peptides. ntu.edu.sgresearchgate.net For instance, the digestion of S-alkylated this compound with endoproteinase Glu-C results in a single fragment with a mass increase of 18 Da, which is indicative of the hydrolysis and linearization of a cyclic peptide. ntu.edu.sgresearchgate.net
The table below provides a comparative overview of the structural features of this compound and two prototypic cyclotides.
| Feature | This compound | Kalata B1 | Cycloviolacin O2 |
| Subfamily | Bracelet | Möbius | Bracelet |
| Cyclic Backbone | Yes | Yes | Yes |
| Cystine Knot Motif | Yes (I-IV, II-V, III-VI) | Yes (I-IV, II-V, III-VI) | Yes (I-IV, II-V, III-VI) |
| cis-Proline in Loop 5 | No | Yes | No |
| Backbone Geometry | Planar, circular | Twisted (Möbius) | Planar, circular |
| Plant Source | Clitoria ternatea | Oldenlandia affinis | Viola odorata |
The following table details the amino acid sequences of these cyclotides, highlighting the conserved cysteine residues (C) and the loop structures.
| Cyclotide | Sequence |
| This compound | Sequence data for this compound is not fully available in the provided search results. |
| Kalata B1 | GLPVCGETCVGGTCNTPGCTCSWPVCTRN |
| Cycloviolacin O2 | GESCVPIGRCFGGTCNTPGCSCTWPICTVD |
Biosynthesis and Genetic Origin of Cliotide T1
Identification of Precursor Proteins and Gene Arrangements
Unlike cyclotides found in other plant families, the genetic precursors to cliotides, including Cliotide T1, have a distinct and unexpected structure. nih.govntu.edu.sg Molecular cloning has revealed that cliotide genes possess an entirely new arrangement compared to the well-studied cyclotide genes in the Rubiaceae and Violaceae families. nih.gov
The precursor proteins that give rise to cliotides are natural chimeras. nih.govresearchgate.net They are composed of a domain from the cyclotide gene family and another from the albumin-1 gene family. nih.gov Specifically, the cliotide precursor gene has a structure where the cyclotide domain, which matures into this compound, has displaced the Albumin-1 chain b (A1b) domain typically found in legume albumin precursors. nih.govnih.gov This fusion creates a hybrid protein that undergoes specific processing to release the final cyclotide. The homology of cliotide genes to both albumin-1 genes of the Fabaceae family and cyclotide genes from other families marks them as naturally occurring chimeric genes. nih.gov
The genetic organization of cliotide precursors in Clitoria ternatea is highly unusual. nih.govresearchgate.net The gene arrangement consists of an endoplasmic reticulum (ER) signal sequence, followed directly by the mature cyclotide domain (e.g., this compound), a short linker region, an Albumin-1 chain a (A1a) domain, and a short C-terminal tail. nih.govresearchgate.net This structure shows a striking resemblance to the albumin-1 precursor gene found in peas, with the critical difference being the substitution of the A1b domain with the cyclotide domain. nih.govresearchgate.net This atypical genetic layout implies a distinct mechanism for the biosynthetic processing of cyclotides in the Fabaceae family. nih.govresearchgate.net
Table 1: Comparison of Precursor Gene Arrangements
| Feature | Typical Cyclotide Precursor (Rubiaceae/Violaceae) | Albumin-1 Precursor (Fabaceae) | This compound Precursor (C. ternatea) |
| N-Terminal Region | ER Signal, N-terminal Pro-domain (NTPP), N-terminal Repeat (NTR) | ER Signal | ER Signal |
| First Peptide Domain | Cyclotide Domain | Albumin-1b (A1b) Domain | Cyclotide Domain |
| Linker Region | Present (between cyclotide repeats) | Present | Present |
| Second Peptide Domain | Additional Cyclotide Domains | Albumin-1a (A1a) Domain | Albumin-1a (A1a) Domain |
| C-Terminal Region | Short C-terminal tail | Short C-terminal tail | Short C-terminal tail |
Chimeric Nature of Albumin-1 and Cyclotide Domains
Enzymatic Mechanisms of Cyclization
The formation of the circular backbone of this compound is not a spontaneous event but a precisely catalyzed enzymatic reaction. nih.gov This process is essential for creating the final, stable structure of the peptide.
The key enzymes responsible for the backbone cyclization of cyclotides are asparaginyl endopeptidases (AEPs), also known as legumains. nih.govnih.gov These enzymes perform the crucial final step in the maturation pathway. nih.gov AEPs recognize a conserved asparagine (Asn) or occasionally an aspartic acid (Asp) residue at the C-terminus of the linear cyclotide precursor. nih.govnih.gov The enzyme then catalyzes a transpeptidation reaction: it cleaves the peptide bond after the Asn/Asp residue and simultaneously forms a new peptide bond between the newly freed C-terminus and the N-terminus of the cyclotide domain. nih.gov In Clitoria ternatea, a specific, highly efficient AEP known as butelase-1 has been identified as the ligase that facilitates this cyclization. oup.comnih.gov The activity of AEPs is pH-dependent, which may help control the sequence of processing events within the plant cell. nih.gov
Post-Translational Modifications and Maturation Pathways
After the ribosomal synthesis of the chimeric precursor protein, a series of modifications are required to produce the mature, active this compound. nih.govrsc.org These post-translational modifications (PTMs) are critical for its structure and stability. thermofisher.com
The maturation pathway begins with the precursor protein being directed into the secretory pathway. researchgate.net The primary PTM events are the excision of the linear cyclotide domain from the larger albumin precursor and the subsequent head-to-tail cyclization of its backbone, both mediated by AEPs. acs.orgwindows.net Concurrently, or shortly after, three disulfide bonds are formed between six conserved cysteine residues within the this compound sequence. uniprot.orgspandidos-publications.com This creates a knotted structure known as a cyclic cystine knot (CCK), which, combined with the cyclic backbone, confers exceptional stability to the molecule. spandidos-publications.com The presence of both Asn and Asp variants at the ligation site, such as in this compound and Cliotide T12 respectively, suggests some flexibility in the AEP recognition site and has been a subject of study. nih.govresearchgate.net
Evolutionary Insights into Cliotide Biosynthesis
The unique biosynthesis of this compound provides a window into rare evolutionary events. nih.gov The chimeric structure of its precursor gene is thought to have originated from either horizontal gene transfer from an unrelated species or through convergent evolution, both of which are exceedingly uncommon events in plant nuclear genomes. nih.govresearchgate.net
Phylogenetic analysis supports the hypothesis of a unique evolutionary path. researchgate.net The cliotide genes from C. ternatea (family Fabaceae) cluster more closely with cyclotide genes from plants in the Rubiaceae and Violaceae families than with the albumin-1 genes from their own legume family. researchgate.net This suggests that C. ternatea may have acquired the cyclotide domain horizontally from another species. researchgate.net This "gene hijacking" event was likely followed by a significant expansion and diversification of the albumin-1 gene family within C. ternatea, providing the genetic framework to accommodate and express these novel cyclotide domains. researchgate.netresearchgate.net This distinct evolutionary trajectory underscores the different mechanism of biosynthetic processing of cyclotides in the Fabaceae family compared to other cyclotide-producing plants. nih.govresearchgate.net
Biological Activities and Mechanistic Investigations of Cliotide T1 Preclinical Focus
Evaluation of Antimicrobial Activity of Cliotide T1
This compound has demonstrated notable antimicrobial properties, particularly against Gram-negative bacteria. cpu-bioinfor.orgfrontiersin.org
This compound exhibits potent activity against a range of Gram-negative bacteria. cpu-bioinfor.orgresearchgate.netnih.gov Studies have shown its efficacy against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. cpu-bioinfor.orgnih.gov The minimal inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are in the low micromolar range for these bacteria. nih.gov Specifically, the MIC for E. coli is approximately 1.1 µM, for P. aeruginosa it is 2.7 µM, and for K. pneumoniae it is 4.7 µM. cpu-bioinfor.org In contrast, this compound is relatively less effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. cpu-bioinfor.orgnih.gov This selectivity towards Gram-negative bacteria is a key characteristic of its antimicrobial profile. researchgate.net
The antimicrobial potency of this compound has been primarily evaluated using established in vitro assay methodologies. The radial diffusion assay is a common method used to determine the antimicrobial activity of peptides. nih.gov This technique involves introducing the peptide into a well in an agar (B569324) plate that has been seeded with the target microorganism. The peptide then diffuses into the agar, and if it possesses antimicrobial activity, a clear zone of inhibition will form around the well.
Another widely used method is the microdilution assay. frontiersin.orgmdpi.com This assay is performed in a 96-well plate format where serial dilutions of the peptide are incubated with a standardized concentration of the target bacteria. mdpi.com The growth of the bacteria is then monitored, often by measuring the optical density, to determine the minimal inhibitory concentration (MIC). frontiersin.org These in vitro assays provide quantitative data on the antimicrobial potency of this compound and allow for comparison with other antimicrobial agents. nih.govmdpi.com
Spectrum of Activity against Gram-Negative Bacteria
Assessment of Cytotoxic Activity of this compound on Cancer Cell Lines
In addition to its antimicrobial properties, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, highlighting its potential as an anticancer agent. cpu-bioinfor.orgresearchgate.netresearchgate.netwindows.net
The antiproliferative effects of this compound are typically assessed using cell-based assays that measure cell viability and proliferation. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.govresearchgate.net This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a measure of the cytotoxic effect of the compound being tested. mdpi.combiomedpharmajournal.org The results of these assays are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov
This compound has been evaluated against several specific cancer cell models, with notable activity observed against HeLa (cervical cancer) and A549 (lung cancer) cell lines. cpu-bioinfor.orgresearchgate.netresearchgate.netwindows.net Studies have consistently shown that this compound exhibits potent cytotoxicity against HeLa cells, with a reported IC50 value of 0.6 µM. cpu-bioinfor.orgresearchgate.netnih.govwindows.net This indicates that a very low concentration of this compound is sufficient to cause a 50% reduction in the viability of these cancer cells. nih.gov
The cytotoxic effects of other cliotides have also been investigated in the A549 lung cancer cell line. researchgate.netencyclopedia.pubmdpi.com While specific IC50 values for this compound against A549 are not as consistently reported as for HeLa, related cliotides have shown IC50 values ranging from 0.2 to 10 μM against this cell line. researchgate.netresearchgate.net This suggests that cliotides, as a class of compounds, hold promise for targeting lung cancer cells.
Interactive Data Table: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 0.6 cpu-bioinfor.orgresearchgate.netnih.govwindows.net |
| Cliotide T2 | A549 | 8.0 nih.gov |
| Cliotide T3 | HeLa | 2.0 nih.govresearchgate.net |
| Cliotide T4 | HeLa | 0.6 nih.gov |
| Cliotide T4 | A549 | 0.21 nih.gov |
| Cliotide T7 | A549 | 0.73 xiahepublishing.com |
| Cliotide T10 | A549 | 0.70 xiahepublishing.com |
| Cliotide T12 | A549 | 0.78 xiahepublishing.com |
Cell-Based Assays for Antiproliferative Effects
Elucidation of Molecular Mechanisms of Action for this compound
The molecular mechanisms underlying the biological activities of this compound are an area of active investigation. The prevailing hypothesis is that its primary mode of action involves the disruption of cell membranes. researchgate.netresearchgate.netresearchgate.net The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, allows them to interact with and insert into the lipid bilayer of cell membranes. xiahepublishing.com This insertion is thought to lead to membrane permeabilization, causing a loss of cellular integrity and ultimately leading to cell death. researchgate.netxiahepublishing.com
This membrane-disrupting mechanism is consistent with both its antimicrobial and cytotoxic effects. researchgate.net The differences in membrane composition between bacterial and mammalian cells may contribute to the observed selectivity of this compound. researchgate.net Further research is needed to fully elucidate the specific molecular interactions and downstream cellular events that are triggered by this compound.
Membrane-Active Properties and Disruption Mechanisms
This compound, a bracelet-type cyclotide isolated from the butterfly pea plant (Clitoria ternatea), demonstrates significant biological activity rooted in its ability to interact with and disrupt cellular membranes. nih.govresearchgate.netxiahepublishing.comdoi.org This membrane-active property is a hallmark of the cyclotide family and is central to its cytotoxic and antimicrobial effects. researchgate.netresearchgate.netnih.gov The mechanism of disruption is intrinsically linked to the amphipathic nature of the molecule, which possesses distinct patches of hydrophobic and hydrophilic amino acids on its surface. nih.govresearchgate.net
Research indicates that the general mode of action for cyclotides like this compound involves the hydrophobic face of the peptide penetrating the cell membrane. researchgate.netresearchgate.net This interaction is not merely a passive insertion but a targeted process. Studies on related cyclotides suggest a specific affinity for phosphatidylethanolamine (B1630911) (PE) phospholipids, which are common components of biological membranes. nih.govnih.gov The initial binding to these PE headgroups is a critical first step, likely involving a conserved glutamic acid residue in loop 1 of the cyclotide structure. researchgate.net Following this initial binding, hydrophobic forces drive the insertion of the cyclotide's hydrophobic patch deep into the membrane's lipid core, initiating the disruption process. researchgate.netnih.gov This disruption of the membrane's integrity is the foundation of this compound's potent biological effects. xiahepublishing.comwindows.net
The bactericidal activity of cliotides from C. ternatea has been shown to be a result of the disruption of the outer bacterial membrane of Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net
Table 1: Reported Biological Activities of this compound
| Activity Type | Target | Measurement | Value | Reference |
|---|---|---|---|---|
| Cytotoxicity | HeLa (Human cervical cancer cells) | IC50 | 0.6 µM | xiahepublishing.comresearchgate.netmdpi.com |
| Antimicrobial | Escherichia coli | MIC | ~1 µM | researchgate.net |
Interaction with Biological Membranes and Pore Formation
Following initial binding and insertion, this compound and other cyclotides are proposed to disrupt membranes through a pore formation mechanism. researchgate.netxiahepublishing.commdpi.com This process compromises the physical integrity of the cell membrane, leading to the leakage of cytosolic components and ultimately, cell death. nih.govresearchgate.net Biophysical studies on model membranes and observations of natural biological membranes support this mechanism. researchgate.net
The interaction is a dynamic process. After initially binding to the membrane surface, a small number of cyclotide molecules insert into the outer leaflet of the lipid bilayer. nih.gov This is followed by deeper penetration through the membrane, which culminates in the formation of pores. nih.gov Recent studies suggest that cyclotides may assemble into multimeric pores, which allow the uncontrolled flow of ions and molecules across the membrane, disrupting cellular homeostasis. nih.govacs.org At higher concentrations, this activity can lead to the complete destabilization and lysis of the membrane. nih.gov This ability to form pores and permeabilize membranes is a key element of the cytotoxic activity observed in cancer cell lines and the antimicrobial effects against pathogens. nih.govresearchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
The unique and exceptionally stable structure of this compound makes it an excellent subject for structure-activity relationship (SAR) studies. xiahepublishing.comsci-hub.se Its head-to-tail cyclic backbone and knotted arrangement of three disulfide bonds create a rigid and highly constrained scaffold that is resistant to thermal, chemical, and enzymatic degradation. xiahepublishing.comuq.edu.au This stability allows for systematic modifications to be made to its sequence to probe how specific residues or regions contribute to its biological activity. nih.gov
Rational Design of this compound Analogues for SAR Elucidation
The inherent stability and sequence tolerance of the this compound framework make it an ideal platform for the rational design of peptide analogues. nih.govxiahepublishing.comsci-hub.se This approach allows researchers to systematically investigate SAR and to engineer novel activities. By creating analogues with precise amino acid alterations, the contribution of individual residues to membrane binding, pore formation, and cytotoxicity can be determined. nih.gov
Advanced Analytical Methodologies for Cliotide T1 Research
High-Resolution Mass Spectrometry for Molecular Mass and Sequence Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of Cliotide T1, providing precise molecular mass data and enabling detailed sequence verification. The initial determination of this compound's mass was achieved through mass spectrometry, which identified a monoisotopic mass-to-charge ratio (m/z) of 3084 Da. nih.gov To facilitate sequencing, the peptide was S-alkylated, resulting in a modified m/z value of 3432 Da, confirming the presence of six cysteine residues involved in three disulfide bonds. nih.govresearchgate.net
The primary sequence and the circular nature of this compound were elucidated through tandem mass spectrometry (MS/MS) following enzymatic digestion. nih.govresearchgate.net The S-alkylated form of the peptide was subjected to digestion by multiple enzymes. This multi-enzyme approach is crucial for generating overlapping peptide fragments, which allows for the complete reconstruction of the amino acid sequence and confirms the head-to-tail cyclized backbone characteristic of cyclotides. nih.gov For instance, digestion with endoproteinase Glu-C linearized the cyclic backbone, yielding a single fragment with a mass increase of 18 Da, indicative of hydrolysis. nih.govresearchgate.net Further digestion with trypsin and chymotrypsin (B1334515) produced distinct sets of fragments, which were then sequenced using MS/MS. nih.govresearchgate.net The analysis of these overlapping sequences provided unambiguous evidence of this compound's circular structure and its full amino acid sequence. nih.gov
Detailed analysis using collision-induced dissociation (CID)-based MS/MS of precursor ions from endoproteinase Glu-C digests further confirmed the peptide sequence through the manual and software-assisted assignment of N-terminal b- and C-terminal y-ion series. researchgate.net
| Analysis Type | Method | Observation | Conclusion |
| Molecular Mass | Mass Spectrometry | m/z of 3084 Da | Confirmed molecular weight of native this compound. nih.gov |
| Cysteine Content | S-alkylation & MS | m/z of 3432 Da | Presence of six cysteine residues. nih.govresearchgate.net |
| Structure Verification | Endoproteinase Glu-C digestion & MS | Single linearized fragment (mass increase of 18 Da) | Indicated a circular amide backbone. nih.govresearchgate.net |
| Sequence Determination | Trypsin digestion & MS/MS | Fragments with m/z of 812 Da and 2657 Da | Part of the overlapping sequence data. nih.govresearchgate.net |
| Sequence Determination | Chymotrypsin digestion & MS/MS | Fragments with m/z of 1395 Da and 2074 Da | Confirmed the full sequence and circularity. nih.govresearchgate.net |
| Sequence Confirmation | CID-based MS/MS | Precursor ions m/z 863.39 (4+) and 1150.85 (3+) | Confirmed amino acid sequence via b- and y-ion series. researchgate.net |
This table presents key mass spectrometry data used for the structural characterization of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Profiling
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the purification, purity assessment, and profiling of this compound from its natural source, the plant Clitoria ternatea. The initial step in studying this compound involves its isolation from complex plant extracts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method used to separate this compound from other peptides and plant metabolites. nih.gov The effectiveness of the separation is monitored by UV absorbance, and fractions containing the peptide of interest are collected for further analysis.
Once isolated, LC-MS is employed to assess the purity of the this compound sample. nih.gov This technique couples the high-resolution separation power of liquid chromatography with the mass detection specificity of mass spectrometry. chromatographytoday.com By analyzing the eluting peaks for their mass-to-charge ratio, researchers can confirm the identity of the main peak as this compound and identify any co-eluting impurities. waters.com Modern LC-MS platforms can provide accurate mass measurements, which helps in distinguishing the target peptide from closely related structural variants or degradation products. nih.govwaters.com
Furthermore, LC-MS is a powerful technique for profiling the distribution of this compound and other cyclotides within different tissues of the C. ternatea plant. ijcrt.orgnih.gov This metabolomic profiling approach allows researchers to quantify the relative abundance of specific cyclotides, providing insights into their tissue-specific expression and potential biological roles. ijcrt.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the three-dimensional (3D) structure of peptides and proteins in solution, which is crucial for understanding their function. nmims.educonductscience.com For cyclotides like this compound, NMR provides detailed information about the folded structure, including the conformation of the backbone and the spatial arrangement of the amino acid side chains. uq.edu.au
The process of 3D structure determination by NMR involves several key steps. conductscience.comgmclore.org First, the resonances in the NMR spectrum must be assigned to specific atoms in the peptide's amino acid sequence. nmims.edu For a peptide the size of this compound, this is typically achieved using a suite of two-dimensional (2D) and three-dimensional (3D) heteronuclear NMR experiments, often requiring isotopic labeling of the peptide with ¹⁵N and ¹³C. conductscience.comiric.ca
Once the resonances are assigned, structural restraints are collected. The most important of these are distance restraints derived from the Nuclear Overhauser Effect (NOE), which identifies pairs of protons that are close in space (typically <5 Å). gmclore.org Additional restraints can include dihedral angles derived from scalar coupling constants and information about hydrogen bonds. gmclore.org Finally, this collection of experimental restraints is used as input for computational algorithms that calculate a family of 3D structures consistent with the data. iric.ca The result is an ensemble of structures representing the dynamic nature of the peptide in solution. conductscience.com While the 3D structure of the prototypic cyclotide kalata B1 was solved using this method, specific NMR structural data for this compound is not currently available in published literature. uq.edu.au
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Different secondary structure elements have characteristic CD spectra:
α-helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets are characterized by a negative band around 217 nm and a positive band near 195 nm.
Random coil or unfolded structures generally display a strong negative band near 200 nm. nih.gov
X-ray Crystallography for Atomic-Resolution Structure of this compound
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. wikipedia.org This method can yield atomic-resolution (typically 1.5–2.5 Å) or even sub-atomic resolution (<1.0 Å) structures, providing unparalleled detail about bond lengths, angles, and the positions of individual atoms. mdpi.comnih.gov
The process begins with the crystallization of the purified peptide, which is often the most challenging step. wikipedia.org Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are measured. wikipedia.org The diffraction data, combined with phase information, are used to calculate an electron density map of the molecule. mdpi.com A detailed atomic model is then built into this map and refined to best fit the experimental data. wikipedia.org
For this compound, an atomic-resolution crystal structure would provide a static, high-resolution snapshot of its conformation. This would complement the solution-state information from NMR by offering precise details of the cystine knot core and the conformation of the backbone loops. berstructuralbioportal.org However, there are currently no published reports on the successful crystallization or X-ray crystallographic structure determination of this compound.
Proteomics Approaches for this compound Discovery and Profiling
Proteomics, the large-scale study of proteins, has been fundamental to the discovery and characterization of this compound. nih.govnih.gov Discovery proteomics aims to identify as many proteins and peptides as possible from a complex biological sample, such as a plant extract. thermofisher.com The discovery of this compound was part of a broader proteomics effort to identify heat-stable, cysteine-rich peptides (CRPs) from the flowers of Clitoria ternatea. nih.govnih.gov
A key technique in this discovery process was Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS). This method was used to rapidly screen plant extracts and profile their peptide content in the 1–10 kDa mass range. nih.gov These initial screens revealed a prominent group of peptides around 3 kDa, which included this compound. nih.gov
Following its discovery, proteomics techniques were used to profile the expression of this compound across different tissues of the C. ternatea plant. MALDI-TOF-MS analysis of extracts from flowers, seeds, pods, leaves, stems, and roots showed that while some cliotides were tissue-specific, this compound was expressed in all examined tissues, suggesting it may play a general "housekeeping" role in the plant's defense system. nih.gov
| Plant Tissue | This compound Expression | Dominant Cyclotides |
| Flowers | Present | Cliotide T2, Cliotide T3 |
| Pods | Present | Cliotide T2, Cliotide T3 |
| Seeds | Present | Cliotide T8, Cliotide T9, Cliotide T10 |
| Leaves | Present | Not Specified |
| Stems | Present | Not Specified |
| Roots | Present | Not Specified |
This table summarizes the tissue distribution of this compound and other major cliotides in Clitoria ternatea as determined by MALDI-TOF-MS profiling. nih.gov
Biotechnological Applications and Research Perspectives of Cliotide T1
Cliotide T1 as a Stable Scaffold for Peptide Engineering
The remarkable stability of the this compound framework makes it an ideal scaffold for peptide engineering. mdpi.comnih.gov Its structure is highly tolerant to amino acid substitutions in its loops, allowing for the introduction of new functionalities without compromising the core integrity of the molecule. mdpi.comsci-hub.se This inherent stability is a significant advantage over linear peptides, which are often susceptible to rapid degradation in biological systems. xiahepublishing.com The rigid and compact structure provided by the CCK topology makes the cyclotide framework an excellent substrate for engineering novel peptide-based tools for therapeutic and research applications. mdpi.com
A promising strategy in peptide engineering is the grafting of bioactive epitopes onto stable molecular scaffolds. nih.govresearchgate.net The this compound backbone serves as an exemplary framework for this purpose. nih.govnih.gov This technique involves inserting the amino acid sequence of a known bioactive peptide (the epitope) into one of the flexible loop regions of the this compound structure. nih.gov By doing so, the exceptional stability of the cyclotide is conferred upon the grafted epitope, protecting it from proteolytic degradation and enhancing its bioavailability. sci-hub.seacs.org
Table 1: Research Findings on Epitope Grafting onto Cyclotide Scaffolds
| Research Focus | Key Finding | Significance | Citation |
|---|---|---|---|
| Scaffold Suitability | The cyclotide framework is highly tolerant to sequence insertions and mutations in its loop regions. | Allows for the introduction of bioactive sequences without compromising the structural integrity of the scaffold. | mdpi.com |
| Stabilization | Grafting linear bioactive peptides into the cyclotide structure enhances their stability against proteolytic degradation. | Overcomes a major limitation of many therapeutic peptides, potentially improving their efficacy and half-life. | sci-hub.seacs.org |
| Drug Design | Grafted cyclotides can be designed to interact with a variety of targets, including enzymes and cell surface receptors. | Opens avenues for creating novel therapeutics for a wide range of diseases. | nih.gov |
| Cell Permeability | The cyclotide scaffold can facilitate the delivery of grafted epitopes across cell membranes. | Enables the targeting of intracellular proteins, which are often challenging to reach with peptide-based drugs. | sci-hub.se |
This compound is itself a prime example of a naturally constrained peptide. Its stability is a direct result of its unique structural constraints: the cyclic backbone and the interlocking disulfide bonds of the cystine knot. nih.govxiahepublishing.com These features lock the peptide into a specific, rigid conformation, which provides remarkable resistance to enzymatic degradation and harsh physical or chemical conditions. mdpi.combiosynth.com
The principles underlying this compound's stability are being applied to the de novo design of other constrained peptides. biosynth.com By introducing conformational constraints, such as cyclization or stapling, into otherwise flexible linear peptides, their therapeutic potential can be significantly enhanced. xiahepublishing.combiosynth.com This pre-organization into a bioactive conformation reduces the entropic penalty associated with binding to a target, often leading to increased affinity and potency. biosynth.com The this compound scaffold serves as a natural blueprint for how to effectively engineer constrained peptides with improved drug-like properties, including enhanced stability and target specificity. mdpi.combiosynth.com
Epitope Grafting Strategies using this compound Backbone
Development of this compound-Derived Chemical Probes for Biological Research
While specific examples of this compound-derived chemical probes are not yet prominent in the literature, its inherent properties make it an outstanding candidate for such applications. uq.edu.au Chemical probes are small molecules used to study and manipulate biological systems. uq.edu.au The development of peptide-based probes requires a scaffold that is stable, specific, and synthetically accessible. uq.edu.au this compound and other cyclotides fit this description perfectly. uq.edu.au
The robust and engineerable nature of the this compound scaffold allows for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering its structure or function. uq.edu.authermofisher.com For example, a fluorescently labeled this compound analogue could be used to visualize its interaction with cell membranes or to track its uptake into cells in real-time. uq.edu.auunivr.itlifetein.com Such probes would be invaluable for dissecting the mechanisms of action of cyclotides and for studying cellular processes like membrane transport. uq.edu.au The synthetic accessibility of cyclotides means that non-natural amino acids with specific functionalities for "click chemistry" could also be incorporated, further expanding the possibilities for creating highly specific and versatile chemical biology tools. uq.edu.aulifetein.com
Strategies for Heterologous Expression and Production of this compound
The production of this compound for research and biotechnological applications presents challenges, but several strategies for its heterologous expression are being explored. nih.govsci-hub.se Direct chemical synthesis is possible but can be costly and complex, particularly for large-scale production. nih.govsci-hub.se Therefore, recombinant production in various host systems is an attractive alternative.
Commonly used microbial systems include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Komagataella phaffii. sci-hub.sefrontiersin.org These systems offer advantages like low cost and rapid growth. frontiersin.org However, producing complex, disulfide-bonded peptides like this compound can be challenging due to the lack of appropriate cellular machinery for correct folding and post-translational modifications in bacteria. frontiersin.orgfrontiersin.org Strategies to improve yields in these systems include codon optimization to match the host's preference and increasing the gene copy number. sci-hub.se
A particularly promising approach is the use of plants as bioreactors, a process known as "molecular farming". nih.govresearchgate.net This method can be a cost-efficient solution for the rapid production of correctly folded and cyclized peptides. nih.gov Furthermore, the discovery of enzymes from C. ternatea that are responsible for cyclotide processing could be harnessed to facilitate efficient production in heterologous plant or microbial systems. uq.edu.au
Future Directions in Synthetic Analogues of this compound
The future of this compound research lies in the creation and exploration of synthetic analogues to unlock new therapeutic and biotechnological potential. acs.orgresearchgate.net The exceptional tolerance of the this compound scaffold to sequence modification provides a platform for designing natural-style combinatorial libraries. xiahepublishing.com
Key future directions include:
Enhanced Bioactivity: Researchers will continue to generate analogues by substituting amino acids in the loop regions to enhance this compound's natural activities or to introduce entirely new ones. acs.org This includes improving its potency against microbial or cancer cell targets. nih.govresearchgate.net
Novel Drug Development: The primary focus will remain on using the this compound backbone to graft epitopes from other bioactive peptides. sci-hub.seresearchgate.net This could lead to the development of orally active and highly stable drugs for a multitude of conditions, from inflammatory pain to metabolic disorders. mdpi.com
Computational and Biosynthetic Design: Advances in computational modeling will allow for the rational design of this compound analogues with optimized properties before they are synthesized. researchgate.netresearchgate.net Concurrently, a deeper understanding of its biosynthesis could enable the engineering of precursor proteins for more efficient production of novel cyclotides in recombinant systems. nih.govrsc.org
Improved Delivery Mechanisms: While some cyclotides can cross cell membranes, future analogues may be engineered with enhanced cell-penetrating capabilities, allowing them to deliver therapeutic payloads to intracellular targets with greater efficiency. uq.edu.au
By leveraging these strategies, synthetic analogues of this compound are poised to expand the repertoire of peptide-based tools for medicine and biological research.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Class/Type |
|---|---|
| This compound | Cyclotide |
| Cliotide T2 | Cyclotide |
| Cliotide T3 | Cyclotide |
| Cliotide T4 | Cyclotide |
| Circulin (B12663914) A | Cyclotide |
| Cter A | Cyclotide |
| Cter B | Cyclotide |
| Cter D | Cyclotide |
| Cter M | Cyclotide |
| Cter Q | Cyclotide |
| Kalata B1 | Cyclotide |
| Biotin | Small Molecule Tag |
Concluding Remarks and Future Outlook
Summary of Key Findings on Cliotide T1 Research
Research on this compound has yielded several significant discoveries, fundamentally altering the understanding of cyclotide distribution and biosynthesis. This compound was identified as one of 12 novel cyclotides isolated from the plant Clitoria ternatea, a member of the Fabaceae family. nih.govcapes.gov.brnih.gov This was a landmark finding, as cyclotides were predominantly thought to exist in the Rubiaceae, Violaceae, and Cucurbitaceae families. nih.gov
Structurally, this compound is classified as a bracelet cyclotide, a subfamily of cyclotides that lacks a cis-proline residue in loop 5. nih.govdoi.org Its primary structure shares an 84% sequence identity with circulin (B12663914) A, a previously known cyclotide. nih.gov One of the most remarkable findings is the genetic origin of this compound. It is derived from a chimeric precursor gene that contains elements from both Albumin-1 (A1), a protein common in the Fabaceae family, and cyclotides. nih.govnih.gov This unique genetic arrangement suggests a biosynthetic mechanism in C. ternatea that is distinct from the established pathways in other cyclotide-producing plants. nih.govnih.gov
Functionally, this compound has demonstrated significant biological activities. It exhibits potent antimicrobial properties, particularly against Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net Furthermore, it has shown strong cytotoxic effects against HeLa cancer cells, with a reported half-maximal inhibitory concentration (IC50) of 0.6 µM, highlighting its potential as an anti-cancer agent. researchgate.netmdpi.comxiahepublishing.com While it also possesses hemolytic activity, it is less potent in this regard than other known peptides like melittin. nih.gov The expression of this compound is not limited to a specific part of the plant; it is found throughout various tissues, including flowers, seeds, and roots, and its production can be stimulated by the application of plant defense hormones. nih.govuq.edu.auntu.edu.sg
Table 1: Key Research Findings on this compound
| Aspect | Finding | Reference |
|---|---|---|
| Discovery | Isolated from Clitoria ternatea (Fabaceae family), expanding the known distribution of cyclotides. | nih.govcapes.gov.brnih.gov |
| Structure | A member of the bracelet subfamily of cyclotides. | nih.govdoi.org |
| Genetic Origin | Originates from a unique chimeric precursor gene combining Albumin-1 and cyclotide domains. | nih.govnih.gov |
| Antimicrobial Activity | Potent against Gram-negative bacteria, including E. coli. | nih.govresearchgate.net |
| Cytotoxic Activity | Strong cytotoxicity against HeLa cancer cells (IC50 = 0.6 µM). | researchgate.netmdpi.comxiahepublishing.com |
| Expression | Found in all plant tissues and inducible by defense-related hormones. | nih.govuq.edu.auntu.edu.sg |
Unanswered Questions and Research Gaps in this compound Biology
Despite the progress made, several questions about this compound remain unanswered. The evolutionary event that led to the formation of its chimeric precursor gene—whether it was a result of horizontal gene transfer or convergent evolution—is a major puzzle. nih.govnih.gov While its antimicrobial and cytotoxic functions are established, the full spectrum of its biological roles within Clitoria ternatea, particularly in the context of plant defense against specific pathogens and herbivores, is yet to be fully elucidated. uq.edu.au
The precise molecular mechanism of action for its cytotoxic and antimicrobial activities is not fully understood. xiahepublishing.comnih.gov A deeper investigation is needed to identify the specific cellular targets and pathways it perturbs. Furthermore, the detailed regulatory networks that control the expression of the this compound gene are still largely unknown. While plant hormones can induce its expression, the specific transcription factors and signaling pathways involved require further research. uq.edu.au Another area for exploration is the potential for other post-translational modifications beyond backbone cyclization, which could further diversify its function. uq.edu.au
Broader Implications of this compound for Cyclotide Research
The study of this compound has profound implications for the broader field of cyclotide research. Its discovery in the Fabaceae family dramatically expands the botanical landscape for cyclotide prospecting. nih.gov This suggests that many more plant families could harbor these unique peptides, waiting to be discovered.
The novel chimeric gene structure of this compound challenges the existing understanding of cyclotide biosynthesis and evolution. nih.govnih.gov It provides a fascinating case study for a rare evolutionary event and opens up new avenues to investigate how plants innovate to produce novel defense molecules. nih.gov This discovery implies that alternative biosynthetic pathways for cyclotides may exist in the plant kingdom. Consequently, Clitoria ternatea emerges as a valuable new model system for studying cyclotide production and its underlying enzymatic machinery. doi.orguq.edu.au
Promising Avenues for Continued Academic Investigation of this compound
The unique characteristics of this compound present several promising avenues for future research. A key area is conducting detailed structure-activity relationship (SAR) studies. By systematically modifying its amino acid sequence, researchers can pinpoint the residues critical for its potent bioactivities, which could guide the engineering of analogues with enhanced potency and selectivity. nih.gov
Investigating the specific enzymes involved in its biosynthesis, particularly the asparaginyl endopeptidase (AEP) responsible for its head-to-tail cyclization in C. ternatea, is another critical research direction. doi.orgresearchgate.net Characterizing this "cyclase" could provide powerful tools for biotechnological applications. Further genomic and transcriptomic analyses of C. ternatea and related species could uncover more chimeric genes and provide deeper insights into their evolution and regulation. uq.edu.au
Developing methods for the heterologous expression of this compound in microbial systems like yeast or in other plants could enable its large-scale production, facilitating further research and development. ntu.edu.sguq.edu.au Finally, the stable and robust scaffold of this compound makes it an excellent candidate for peptide grafting, where the sequence of another bioactive peptide is engineered into its structure, potentially leading to the development of novel peptide-based therapeutics. sci-hub.seresearchgate.net
Q & A
Q. How should researchers address variability in cyclotide expression levels across independent cultivation batches of Clitoria ternatea?
- Methodological Answer : Standardize growth conditions (soil pH, light exposure) and employ quantitative PCR (qPCR) to monitor precursor gene expression. Use spike-in synthetic cyclotides during extraction to normalize mass spectrometry quantification .
Methodological Frameworks
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PICOT Template for Therapeutic Studies :
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Data Analysis Table Example :
Assay Type This compound Result Control Result Reference Strain/Cell Line Antimicrobial (MIC) 2.5 µM D4R: 1.8 µM E. coli ATCC 25922 Cytotoxicity (IC50) 0.6 µM Melittin: 3.2 µM HeLa cells Hemolysis (HD50) 7.1 µM Melittin: 3.2 µM Human erythrocytes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
